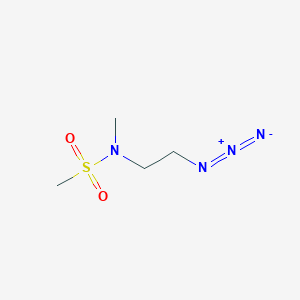

N-(2-Azidoethyl)-N-methylmethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(2-Azidoethyl)-N-methylmethanesulfonamide involves several steps. Initially, N-azidated chitosan was prepared and then CuAAC click reaction was carried out to synthesize chitosan-1,2,3-triazole derivative . Another method involves the reaction of chitosan with chloroacetaldehyde to form a Schiff base, reduction of the Schiff base with sodium borohydride, and treatment of the reduction product with sodium azide .

Molecular Structure Analysis

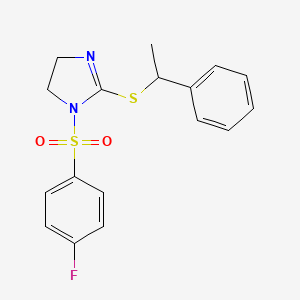

The molecular structure of N-(2-Azidoethyl)-N-methylmethanesulfonamide is complex and involves several key components. The compound has been structurally characterized by spectroscopic (1HNMR, IR) and elemental analysis . The detailed structural investigations using various liquid and solid-state nuclear magnetic resonance (NMR) spectroscopy methods, X-ray photoelectron spectroscopy (XPS) and mass spectrometry (ESI/MALD) prove that the obtained polymeric material consists mainly of repeating monomers linked by C–C bonds of aromatic units bearing open-azidoethyl chains .

Chemical Reactions Analysis

N-(2-Azidoethyl)-N-methylmethanesulfonamide undergoes several chemical reactions. For instance, it plays a crucial role in the synthesis of thermoresponsive polymers. It is also used in the synthesis of enaminones and heterocycles, crucial in medicinal chemistry. In the context of controlled polymerization, the azido group in N-(2-Azidoethyl)-N-methylmethanesulfonamide derivatives enables the synthesis of poly (N-isopropylacrylamide) via reversible addition-fragmentation chain transfer (RAFT) polymerization.

Physical And Chemical Properties Analysis

The physical and chemical properties of N-(2-Azidoethyl)-N-methylmethanesulfonamide are unique. The compound has a molecular formula of C4H9N5O2, an average mass of 159.147 Da, and a mono-isotopic mass of 159.075623 Da . It has 7 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds .

Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

Compounds similar to N-(2-Azidoethyl)-N-methylmethanesulfonamide are valuable in the synthesis of enaminones and heterocycles, which are crucial in medicinal chemistry. By using azides in rhodium-catalyzed reactions, propargylic alcohols can be transformed into enaminones. These versatile intermediates can then be manipulated to synthesize a variety of heterocyclic compounds. This method provides a straightforward approach to creating complex molecules with potential pharmacological activities .

Porous Polymers

Researchers have used AEP derivatives in the synthesis of porous polymers. For instance, porphyrin-based porous polymers were prepared by reacting porphyrin with 1,4-bis(azidomethyl)benzene via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These materials exhibit interesting properties and potential applications .

Propiedades

IUPAC Name |

N-(2-azidoethyl)-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4O2S/c1-8(11(2,9)10)4-3-6-7-5/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTILAUQYZHKIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN=[N+]=[N-])S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2658009.png)

![2,5-dichloro-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2658014.png)

![2-((3-fluorobenzyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2658020.png)

![Ethyl 5-((4-chlorobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2658022.png)

![N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2658026.png)

![5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile](/img/structure/B2658027.png)

![1,5-dimethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2658028.png)

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2658029.png)

![4-N-Cyclopropyl-6-N,6-N-dimethyl-4-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidine-4,6-diamine](/img/structure/B2658030.png)